![molecular formula C16H20N2O7 B120568 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione CAS No. 960257-46-9](/img/structure/B120568.png)
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Overview
Description
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C16H20N2O7 and its molecular weight is 352.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is proteins, specifically antibodies. It has been shown to react with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody . The compound modifies lysine residues in these antibodies , which are crucial for the antibody’s function and stability.
Mode of Action
The compound acts as a protein crosslinker . By reacting with the lysine residues in antibodies, it can induce changes in the protein structure. This modification can potentially alter the antibody’s interaction with its antigen, thereby influencing the overall immune response.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The compound’s action results in the modification of antibodies, which could potentially enhance or inhibit their function. For instance, it has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It also suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biological Activity
The compound 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione is a derivative of pyrrole with potential biological activity, particularly in the context of cancer treatment and inflammation modulation. This article reviews the biological activity of this compound based on various studies, focusing on its mechanisms, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula: C₁₃H₁₅N₃O₇
- Molecular Weight: 301.27 g/mol
- IUPAC Name: this compound
This compound features a pyrrole ring substituted with multiple ethoxy groups and a dioxopyrrol moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with key cellular targets:
- Inhibition of Tyrosine Kinases : Research indicates that derivatives of pyrrole can inhibit tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer cell proliferation .
- Membrane Interaction : The compound has demonstrated the ability to interact with lipid bilayers, potentially altering membrane properties and affecting cellular signaling pathways .
- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
Antiproliferative Activity
The antiproliferative effects of the compound have been tested on various cancer cell lines. The following table summarizes key findings from relevant studies:
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HCT-116 | 1.0 - 1.6 | Inhibition of EGFR | Dubinina et al., 2007 |
SW-620 | 1.0 - 1.6 | Inhibition of VEGFR | Garmanchuk et al., 2013a |
Colo-205 | 1.0 - 1.6 | Disruption of lipid bilayer integrity | Kuznietsova et al., 2013 |
PBMCs (human) | >100 | Anti-inflammatory effects | MDPI Study |
Case Study 1: Colon Cancer Model
In a chemically induced colon cancer model in rats, the compound demonstrated significant inhibition of tumor growth. The study highlighted that the mechanism involved the disruption of signaling pathways associated with EGFR and VEGFR, leading to reduced cell proliferation and increased apoptosis in tumor cells .
Case Study 2: Inflammatory Response
In vitro studies using PBMCs showed that the compound significantly inhibited pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases or conditions associated with excessive cytokine release .
Toxicity Assessment
Toxicity studies indicate that while the compound exhibits low toxicity at therapeutic concentrations (10 µg/mL to 50 µg/mL), higher doses (100 µg/mL) resulted in reduced cell viability (approximately 79% for some derivatives). This suggests a need for careful dosage management in therapeutic applications .
Scientific Research Applications
Overview
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione is a complex organic compound with the molecular formula C16H20N2O7 and a molecular weight of 352.34 g/mol. This compound has garnered attention in various scientific research fields due to its unique structural properties and potential biological activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that utilize pyrrole derivatives and dioxo compounds. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the molecular structure.
Table 1: Summary of Synthesis Methods
Method | Key Reactants | Yield | Reference |
---|---|---|---|
Amidrazone Reaction | 2,3-Dimethylmaleic anhydride | Varies | |
Thioacetamide Annulation | Pyrrole derivatives | High |
The compound exhibits various biological activities, making it a subject of interest in pharmacological research.
Anti-inflammatory Properties
Research indicates that derivatives of pyrrole-2,5-dione possess significant anti-inflammatory activity. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs).
Case Study : A study involving several pyrrole derivatives (labeled as 2a–2f) demonstrated that compound 2d exhibited the strongest inhibition of PBMC proliferation (39–77% inhibition) compared to ibuprofen, which achieved only 18–39% inhibition at similar concentrations.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated using the broth microdilution method against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Results indicated that certain derivatives showed comparable or superior antibacterial properties to established antibiotics.
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of new compounds. Studies noted that at lower concentrations (10 µg/mL to 50 µg/mL), the tested derivatives did not induce significant apoptosis or necrosis in PBMCs. However, at higher concentrations (100 µg/mL), some compounds exhibited slight toxicity, with viability dropping to 79% for compound 2a and 64% for compound 2f.
Potential Applications in Research
This compound has potential applications in various fields:
- Pharmaceutical Development : As a lead compound for developing anti-inflammatory or antibacterial agents.
- Bioconjugation : Due to its ability to modify antibodies, enhancing their functionality.
- Material Science : Its properties could be explored in developing novel materials with specific chemical functionalities.
Properties
IUPAC Name |
1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSKXCXEFLTEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391539 | |
Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960257-46-9 | |
Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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